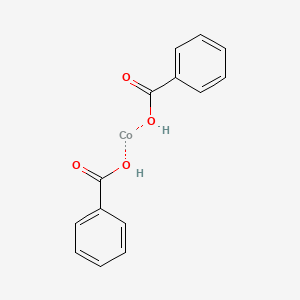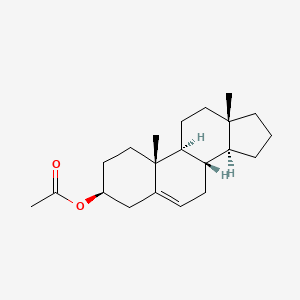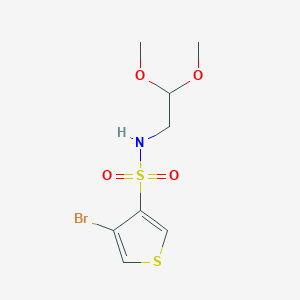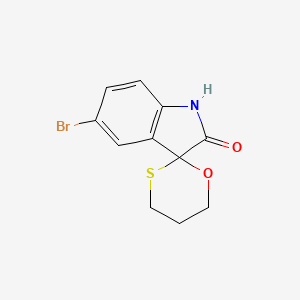![molecular formula C75H124O5 B13775315 (Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol CAS No. 8024-35-9](/img/structure/B13775315.png)
(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol” is a complex organic molecule with multiple stereoisomers and functional groups. This compound is notable for its intricate structure, which includes bicyclic and tricyclic systems, as well as multiple double bonds and hydroxyl groups. Such complexity makes it an interesting subject for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of the bicyclic and tricyclic systems can be achieved through Diels-Alder reactions, which involve the reaction of dienes with dienophiles under thermal or catalytic conditions .
Industrial Production Methods
Industrial production of such complex molecules often involves the use of automated synthesis machines and high-throughput screening methods to optimize reaction conditions. Catalysts such as palladium or platinum are frequently used to facilitate the formation of multiple rings and double bonds .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, its hydroxyl groups can form hydrogen bonds with enzymes, altering their activity. The double bonds and ring structures can also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-(+)-alpha-pinene: Similar bicyclic structure but lacks the multiple hydroxyl groups.
Tricyclo[2.2.1.02,6]heptane-3-propanal: Similar tricyclic structure but different functional groups.
®-6-Methyl-2-(®-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol: Similar cyclohexene structure but different side chains.
Uniqueness
This compound is unique due to its combination of multiple ring systems, double bonds, and hydroxyl groups, which provide a diverse range of chemical reactivity and potential applications. Its complex structure allows for interactions with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
8024-35-9 |
|---|---|
Molecular Formula |
C75H124O5 |
Molecular Weight |
1105.8 g/mol |
IUPAC Name |
(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/3C15H24O.2C15H26O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3;1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13;1-11(10-16)5-4-8-15(3)13-7-6-12(2)14(15)9-13;1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14;1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h5,11-13,16H,4,6-9H2,1-3H3;5,13-14,16H,2,4,6-10H2,1,3H3;5-6,13-14,16H,4,7-10H2,1-3H3;6-7,14,16H,5,8-11H2,1-4H3;7,9,11,16H,5-6,8,10,12H2,1-4H3/b10-5-;2*11-5-;;14-9+,15-11+/t;;13-,14-,15+;14-,15?;/m..00./s1 |
InChI Key |
LWIGJODBRIXXOC-QUNKAGDKSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(CCC=C(C)C)O.CC1=CC[C@H]2C[C@@H]1[C@]2(C)CC/C=C(/C)\CO.CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C.C/C(=C/CCC1(C2CCC(C2)C1=C)C)/CO.C/C(=C/CCC1(C2CC3C1(C3C2)C)C)/CO |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O.CC1=CCC2CC1C2(C)CCC=C(C)CO.CC(=CCCC(=CCCC(=CCO)C)C)C.CC(=CCCC1(C2CCC(C2)C1=C)C)CO.CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)




![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)


![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)



